molecular formula C10H17NO4 B1374617 1-(tert-Butoxycarbonyl)-3-methylazetidine-3-carboxylic acid CAS No. 887591-62-0

1-(tert-Butoxycarbonyl)-3-methylazetidine-3-carboxylic acid

Cat. No.: B1374617
CAS No.: 887591-62-0
M. Wt: 215.25 g/mol
InChI Key: FNWBDXQPGAIDQH-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-3-methylazetidine-3-carboxylic acid (CAS: 887591-62-0) is a protected azetidine derivative with a molecular formula of C₁₀H₁₇NO₄ and a molecular weight of 215.25 g/mol . The compound features a four-membered azetidine ring substituted with a methyl group and a carboxylic acid at the 3-position, while the nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group. This protection enhances stability during synthetic processes, making the compound a valuable intermediate in pharmaceutical chemistry .

Synthesis: The compound is synthesized via alkylation of tert-butyl 3-cyanoazetidine-1-carboxylate (22) using lithium hexamethyldisilazide (LiHMDS) as a base and methyl iodide as the methylating agent. The reaction proceeds at −78°C, followed by hydrolysis of the nitrile group to yield the carboxylic acid .

Applications:
It serves as a key precursor in synthesizing bioactive molecules, such as the thiazole-amide derivative 25a, used in drug discovery (e.g., kinase inhibitors) .

Properties

IUPAC Name

3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-9(2,3)15-8(14)11-5-10(4,6-11)7(12)13/h5-6H2,1-4H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNWBDXQPGAIDQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70692850
Record name 1-(tert-Butoxycarbonyl)-3-methylazetidine-3-carboxylic acid
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Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887591-62-0
Record name 1-(1,1-Dimethylethyl) 3-methyl-1,3-azetidinedicarboxylate
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URL https://commonchemistry.cas.org/detail?cas_rn=887591-62-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(tert-Butoxycarbonyl)-3-methylazetidine-3-carboxylic acid
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Record name 1-[(tert-butoxy)carbonyl]-3-methylazetidine-3-carboxylic acid
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Preparation Methods

Strain-Release Synthesis via 1-Azabicyclo[1.1.0]butane (ABB)

A highly effective and scalable method involves the preparation of 1-azabicyclo[1.1.0]butane intermediates, which undergo nucleophilic ring-opening and electrophilic trapping to yield Boc-protected 3-substituted azetidines.

  • ABB Formation: Starting from allylamine hydrobromide, treatment with bromine in ethanol forms a hydrobromide salt, which upon treatment with phenyllithium generates ABB in situ at low temperature (−78 °C).
  • Ring Opening and Protection: ABB reacts with electrophiles such as di-tert-butyl dicarbonate (Boc2O) to install the Boc group, while nucleophilic attack at the strained ring opens it to form 3-iodoazetidine intermediates.
  • Subsequent Functionalization: The 3-iodoazetidine intermediate can be converted into 3-methylazetidine derivatives via nucleophilic substitution or metal-catalyzed coupling reactions.
  • Carboxylation: Hydrolysis or oxidation steps convert nitrile or ester functionalities into the carboxylic acid at the 3-position.

This method provides gram-scale yields with good purity and allows for variation of the 3-substituent by changing the electrophile or nucleophile in the ring-opening step.

Cyclization from 3-Halo Precursors and Protection

An alternative approach starts with 3-haloazetidine derivatives prepared from epichlorohydrin or related precursors through multi-step reactions:

  • Synthesis of 3-Iodoazetidine: Epichlorohydrin condenses with benzhydrylamine, followed by mesylation and halide displacement to yield 3-iodoazetidine intermediates.
  • Boc Protection: The azetidine nitrogen is protected using Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base such as triethylamine.
  • Methylation and Carboxylation: Methylation at the 3-position can be achieved using methylating agents like methyl iodide, followed by carboxylation or hydrolysis to introduce the acid group.

This route, while more time-consuming, allows for precise control over substituents and protecting groups.

Oxidation and Hydrolysis Routes

Some methods involve oxidation of hydroxyl groups on azetidine rings to ketones, followed by functional group transformations:

  • Hydroxyl Oxidation: 3-Hydroxyazetidine derivatives are oxidized using reagents such as DMSO/oxalyl chloride (Swern oxidation) to form azetidinones.
  • Boc Protection and Hydrolysis: The nitrogen is protected with Boc groups, and subsequent hydrolysis or methanolysis introduces the carboxylic acid function.

However, these methods often suffer from lower yields and generate impurities, with the use of less environmentally friendly solvents like dioxane and DMSO.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
ABB formation Allylamine hydrobromide + Br2 in EtOH, then PhLi at −78 °C High (~80%) Scalable gram-scale synthesis
Ring opening with Boc2O Boc2O, NaI, MeCN, warming to room temp overnight 78% Produces Boc-protected 3-iodoazetidines
Methylation at 3-position Methyl iodide or methyl lithium derivatives Variable Depends on nucleophile and conditions
Hydrolysis to carboxylic acid NaOH in MeOH/H2O reflux 4 h Quantitative Converts nitriles/esters to acids
Oxidation of hydroxyl to ketone DMSO, oxalyl chloride, triethylamine, rt 15 h Moderate Generates azetidinones, impurity prone

Research Findings and Comparative Analysis

  • The ABB strain-release method is favored for its efficiency, scalability, and versatility in producing various 3-substituted azetidines including this compound.
  • Traditional multi-step synthesis from epichlorohydrin is more laborious and time-consuming but offers a classical route with well-understood intermediates.
  • Oxidation-based methods provide alternative pathways but are less preferred due to environmental and yield concerns.
  • Methylation and carboxylation steps require careful control of reaction conditions to maximize yield and minimize side products.

Summary Table of Preparation Methods

Method Key Features Advantages Disadvantages
ABB Strain-Release One-pot, gram-scale, versatile High yield, scalable, diverse Requires low temperature handling
Epichlorohydrin Multi-step Classical, well-studied Established protocols Lengthy, multi-step, time-consuming
Oxidation-Hydrolysis Uses oxidation of hydroxyl to ketone Alternative pathway Lower yield, impurity formation, less green solvents

This detailed analysis reflects the current state of synthetic methodologies for this compound, emphasizing the strain-release approach via ABB as the most efficient and practical method for its preparation in research and industrial contexts.

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butoxycarbonyl)-3-methylazetidine-3-carboxylic acid primarily undergoes deprotection reactions to remove the Boc group. This can be achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents like dichloromethane or methanol .

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid in dichloromethane, hydrochloric acid in methanol.

    Protection: Di-tert-butyl dicarbonate in the presence of a base like DMAP or sodium hydroxide.

Major Products

The major product of the deprotection reaction is the free amine, which can then undergo further functionalization or be used in subsequent synthetic steps .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10_{10}H17_{17}NO4_4
  • Molecular Weight : 215.25 g/mol
  • CAS Number : 887591-62-0

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is crucial in peptide synthesis for protecting amine functionalities during chemical reactions. The azetidine ring introduces conformational constraints that influence the structural properties of peptides synthesized from Boc-MA .

Peptide Synthesis

Boc-MA serves as a key building block in the synthesis of peptides and peptidomimetics. Its structural features make it particularly suitable for designing peptides that mimic β-turns or adopt extended backbone conformations. This application is crucial in developing new therapeutic agents targeting various biological pathways .

Medicinal Chemistry

The compound has garnered interest in medicinal chemistry due to its potential applications in drug design. Research indicates that Boc-MA can be utilized to create compounds with specific biological activities, including enzyme inhibition and receptor modulation.

Biochemical Studies

Boc-MA's unique structure allows it to participate in various biochemical reactions, making it valuable for studying enzyme mechanisms and protein interactions. Its ability to form peptide bonds upon deprotection facilitates the exploration of protein structure-function relationships .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of Boc-MA in specific applications:

  • Case Study 1 : In a study focusing on peptide mimetics, Boc-MA was used to synthesize a series of cyclic peptides that demonstrated enhanced stability and bioactivity compared to linear counterparts. The conformational constraints provided by the azetidine ring were pivotal in achieving these results.
  • Case Study 2 : A research project aimed at developing HDAC inhibitors utilized Boc-MA as a starting material for synthesizing novel compounds with potential therapeutic effects against autoimmune diseases. The study showed promising results in animal models, indicating the compound's utility in drug development .

Mechanism of Action

The mechanism of action for 1-(tert-Butoxycarbonyl)-3-methylazetidine-3-carboxylic acid involves the formation and removal of the Boc protecting group. The Boc group is added to the amine via nucleophilic addition to di-tert-butyl dicarbonate, forming a carbamate. The removal of the Boc group is typically achieved through acid-catalyzed hydrolysis, which generates a tert-butyl cation that is eliminated, resulting in the formation of the free amine .

Comparison with Similar Compounds

Azetidine Derivatives with Varied 3-Substituents

The 3-position of the azetidine ring can be functionalized to modulate physicochemical properties. Below is a comparative analysis of related azetidine-3-carboxylic acids:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Synthesis
Target Compound -CH₃ C₁₀H₁₇NO₄ 215.25 887591-62-0 Synthesized via LiHMDS/methyl iodide alkylation; used in amide coupling .
1-Boc-3-cyanoazetidine-3-carboxylic acid -CN C₁₀H₁₄N₂O₄ 226.23 1158759-45-5 Higher polarity due to nitrile; precursor for further functionalization .
1-Boc-3-(trifluoromethylthio)azetidine-3-carboxylic acid -SCF₃ C₁₀H₁₃F₃NO₃S 284.27 Not provided Bulkier substituent increases lipophilicity (logP); synthesized via NaOH hydrolysis of cyano intermediate .
1-Boc-3-(fluoromethyl)azetidine-3-carboxylic acid -CH₂F C₁₀H₁₆FNO₄ 233.24 1228581-12-1 Fluorine enhances metabolic stability; commercial availability from multiple suppliers .
1-Boc-3-(hydroxymethyl)azetidine-3-carboxylic acid -CH₂OH C₁₀H₁₇NO₅ 231.25 Not provided Hydroxyl group improves water solubility; used in prodrug design .

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., -CN, -SCF₃) increase electrophilicity at the carboxylic acid, enhancing reactivity in coupling reactions.
  • Lipophilicity : Fluorinated or alkylated derivatives (e.g., -CH₃, -CH₂F) exhibit higher logP values compared to polar groups (-OH, -CN) .
  • Synthetic Flexibility: The cyano derivative (C₁₀H₁₄N₂O₄) acts as a versatile intermediate for introducing diverse substituents via hydrolysis or nucleophilic substitution .

Piperidine and Pyrrolidine Analogs

Larger ring systems (5- or 6-membered) offer distinct conformational and electronic properties:

Compound Name Ring Size Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences
1-Boc-3-methylpyrrolidine-3-carboxylic acid 5-membered C₁₁H₁₉NO₄ 229.27 Not provided Reduced ring strain vs. azetidine; higher flexibility but lower reactivity in ring-opening reactions .
1-Boc-3-ethylpiperidine-3-carboxylic acid 6-membered C₁₂H₂₁NO₄ 243.30 Not provided Increased steric hindrance; slower reaction kinetics in amide formation compared to azetidines .
1-Boc-3-fluoropiperidine-3-carboxylic acid 6-membered C₁₁H₁₈FNO₄ 247.26 934342-39-9 Fluorine introduces stereoelectronic effects; potential for hydrogen bonding with biological targets .

Structural Impact :

  • Ring Strain : Azetidines (4-membered) exhibit higher ring strain, enhancing reactivity in nucleophilic substitutions or ring-opening reactions compared to piperidines/pyrrolidines .
  • Bioactivity : Piperidine derivatives are common in CNS drugs due to their ability to cross the blood-brain barrier, whereas azetidines are explored for their metabolic stability .

Biological Activity

1-(tert-Butoxycarbonyl)-3-methylazetidine-3-carboxylic acid (Aatc(Me)) is a synthetic cyclic α-amino acid that has garnered attention for its biological activity and potential applications in medicinal chemistry, particularly in peptide synthesis and drug development. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Structural Characteristics

This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly employed in peptide synthesis to protect amine functionalities during chemical reactions. The azetidine ring introduces conformational constraints that influence the properties and biological interactions of peptides synthesized using this compound. The molecular formula is C10H17NO4C_{10}H_{17}NO_4 with a molecular weight of 215.25 g/mol .

Synthesis

The synthesis of this compound typically involves:

  • Reagents : Azetidine derivatives and carboxylic acids.
  • Conditions : Controlled temperature and pH, often utilizing solvents like dichloromethane or tetrahydrofuran to ensure high yields and purity.
  • Reaction Mechanisms : The compound can participate in peptide bond formation upon deprotection of the Boc group, enabling the creation of larger biomolecules .

Peptide Synthesis

This compound serves as a critical building block in the synthesis of peptides and peptidomimetics. Its unique structure allows for the design of peptides that can mimic β-turns or adopt extended backbone conformations, which are crucial for biological activity. This capability is particularly valuable in developing therapeutic agents targeting specific biological pathways .

Applications in Drug Development

Research indicates that this compound may play a role in enhancing the efficacy of therapeutic agents, especially in cancer treatment. For instance, it has been utilized in the synthesis of antibody-drug conjugates (ADCs), which are designed to deliver cytotoxic agents directly to cancer cells while minimizing systemic toxicity .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Peptide Mimics : Research has shown that peptides synthesized using this compound can effectively mimic natural peptides involved in various biological processes, enhancing their stability and bioactivity.
  • ADC Linkers : The compound has been identified as a non-cleavable linker in ADCs, which are crucial for targeted cancer therapies. This application underscores its importance in modern pharmacology .
  • Mechanistic Studies : Ongoing investigations into its reactivity patterns suggest potential interactions with biological targets, indicating that further exploration could lead to novel therapeutic strategies .

Comparative Analysis of Biological Activity

Property/ActivityThis compoundOther Amino Acid Derivatives
Molecular Weight 215.25 g/molVaries
Role in Peptide Synthesis Key building block for β-turn mimicsVaries
Applications ADCs, peptidomimeticsVarious
Biological Target Interaction Potential interactions under investigationEstablished for many

Q & A

Basic Research Questions

Q. How can researchers synthesize and purify 1-(tert-Butoxycarbonyl)-3-methylazetidine-3-carboxylic acid with high yield and purity?

  • Methodological Answer :

  • Synthesis : Utilize tert-butoxycarbonyl (Boc) protection strategies under anhydrous conditions. For example, Boc-protected heterocycles are often synthesized via coupling reactions using Boc-anhydride [(Boc)₂O] in the presence of a base like triethylamine (TEA) in dichloromethane (DCM) .
  • Purification : Employ column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate mixtures) to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Yield Optimization : Monitor reaction progress using TLC (Rf ~0.3–0.5 in 3:1 hexane/ethyl acetate) and adjust stoichiometry to minimize side reactions.

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR : Use ¹H and ¹³C NMR to verify the Boc group (tert-butyl singlet at ~1.4 ppm in ¹H NMR; carbonyl resonance at ~155–160 ppm in ¹³C NMR) and the azetidine ring protons (δ 3.0–4.0 ppm). The methyl group on the azetidine ring typically appears as a singlet at ~1.5 ppm .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ for C₁₁H₁₉NO₄: ~238.13 g/mol) .
  • IR Spectroscopy : Identify characteristic Boc carbonyl stretching (~1700 cm⁻¹) and carboxylic acid O-H stretch (~2500–3300 cm⁻¹) .

Q. What are the key safety considerations for handling and storing this compound in a laboratory setting?

  • Methodological Answer :

  • Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation or skin contact, as similar Boc-protected compounds may cause irritation .
  • Storage : Keep in a tightly sealed container under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the Boc group. Desiccate to avoid moisture-induced degradation .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can this compound serve as a building block in peptidomimetic drug discovery?

  • Methodological Answer :

  • Functionalization : The carboxylic acid group enables coupling with amines via EDC/HOBt activation to form amides, mimicking peptide bonds .
  • Conformational Studies : Use X-ray crystallography or computational modeling (DFT) to analyze the azetidine ring’s strain and its impact on target binding .
  • Case Study : Incorporate the compound into macrocyclic scaffolds to enhance metabolic stability, leveraging the Boc group for temporary protection during solid-phase synthesis .

Q. How do researchers reconcile contradictory stability data for Boc-protected azetidines under acidic or basic conditions?

  • Methodological Answer :

  • Experimental Validation : Conduct accelerated degradation studies:
  • Acidic Conditions : Expose the compound to 1M HCl in dioxane (0–24 hrs, RT) and monitor Boc cleavage via TLC or LC-MS .
  • Basic Conditions : Test stability in 0.1M NaOH (aqueous or THF/water mixtures) to assess hydrolysis of the ester or carboxylic acid groups .
  • Data Interpretation : Conflicting SDS classifications (e.g., "no known hazard" vs. general precautions) suggest variability in batch purity or testing protocols. Cross-validate with in-house stability assays .

Q. What strategies minimize side reactions during Boc deprotection of 3-methylazetidine derivatives?

  • Methodological Answer :

  • Controlled Deprotection : Use 4M HCl in dioxane (0°C to RT) instead of TFA to reduce racemization or ring-opening side reactions .
  • Quenching Optimization : Neutralize excess acid with solid NaHCO₃ or ion-exchange resins to prevent prolonged exposure to acidic conditions .
  • Monitoring : Track deprotection via ¹H NMR (disappearance of tert-butyl signal) and adjust reaction time dynamically .

Data Contradictions and Resolution

  • Safety Data Variability : classifies the compound as "no known hazard," while other SDS sheets recommend stringent precautions . Researchers should conduct in-house toxicity assays (e.g., Ames test for mutagenicity) and adhere to institutional safety protocols.
  • Stability Discrepancies : Conflicting storage recommendations (e.g., RT vs. –20°C) may arise from differing impurity profiles. Perform stability-indicating HPLC to establish shelf-life under proposed conditions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-(tert-Butoxycarbonyl)-3-methylazetidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(tert-Butoxycarbonyl)-3-methylazetidine-3-carboxylic acid

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